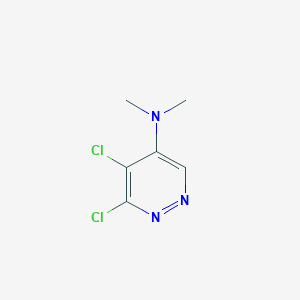
(6-Methylpyrimidine-2,4-diyl)dimethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-Methylpyrimidine-2,4-diyl)dimethanol is a chemical compound with the molecular formula C7H10N2O2 and a molecular weight of 154.17 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of two hydroxymethyl groups attached to the 2 and 4 positions of a 6-methylpyrimidine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methylpyrimidine-2,4-diyl)dimethanol typically involves the reaction of 6-methylpyrimidine with formaldehyde under basic conditions. The reaction proceeds through a nucleophilic addition mechanism where the hydroxymethyl groups are introduced at the 2 and 4 positions of the pyrimidine ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the addition of formaldehyde .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction is typically carried out at elevated temperatures and pressures to increase the reaction rate and yield. Purification of the product is achieved through distillation or recrystallization techniques .
化学反应分析
Types of Reactions
(6-Methylpyrimidine-2,4-diyl)dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The methyl group at the 6-position can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Formation of 6-methylpyrimidine-2,4-dicarboxylic acid.
Reduction: Formation of 6-methylpyrimidine-2,4-diyldimethanol.
Substitution: Formation of various substituted pyrimidine derivatives.
科学研究应用
(6-Methylpyrimidine-2,4-diyl)dimethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
作用机制
The mechanism of action of (6-Methylpyrimidine-2,4-diyl)dimethanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also act as a ligand, binding to metal ions and affecting enzymatic activities .
相似化合物的比较
Similar Compounds
2,4-Dimethoxy-6-methylpyridine: Similar in structure but with methoxy groups instead of hydroxymethyl groups.
2-Methyl-4,6-pyrimidinediol: Contains hydroxyl groups at the 4 and 6 positions instead of hydroxymethyl groups.
6-Methyluracil: A pyrimidine derivative with a similar core structure but different functional groups.
Uniqueness
(6-Methylpyrimidine-2,4-diyl)dimethanol is unique due to the presence of two hydroxymethyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .
属性
分子式 |
C7H10N2O2 |
|---|---|
分子量 |
154.17 g/mol |
IUPAC 名称 |
[2-(hydroxymethyl)-6-methylpyrimidin-4-yl]methanol |
InChI |
InChI=1S/C7H10N2O2/c1-5-2-6(3-10)9-7(4-11)8-5/h2,10-11H,3-4H2,1H3 |
InChI 键 |
IIRPNOXTOZPIII-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC(=N1)CO)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


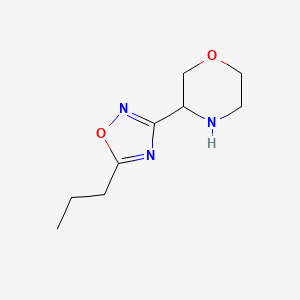
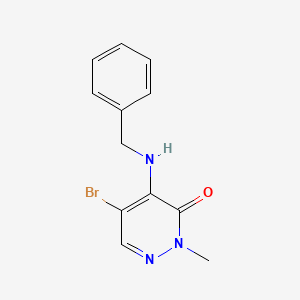
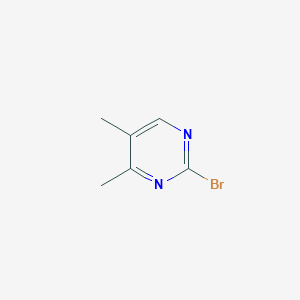
![3-Cyclopentyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-4(3H)-one](/img/structure/B11778823.png)
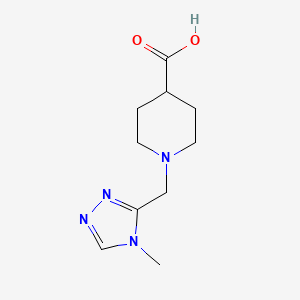
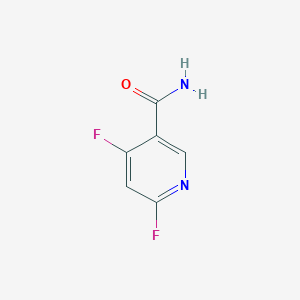
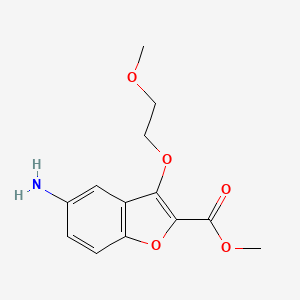
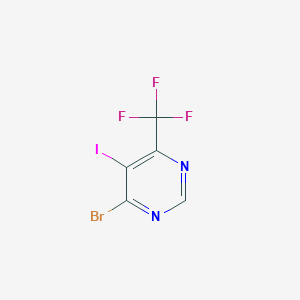
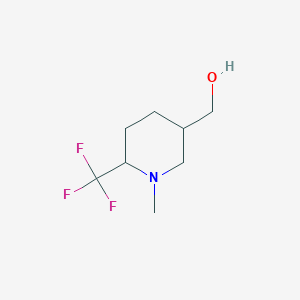
![1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-3-carboxylic acid](/img/structure/B11778850.png)
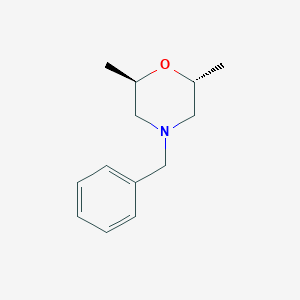
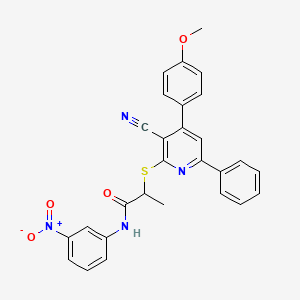
![2-(Difluoromethoxy)-6-methoxybenzo[d]oxazole](/img/structure/B11778856.png)
